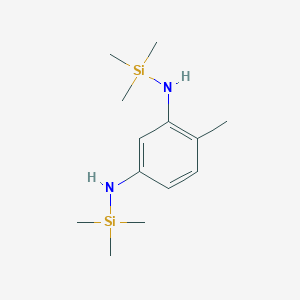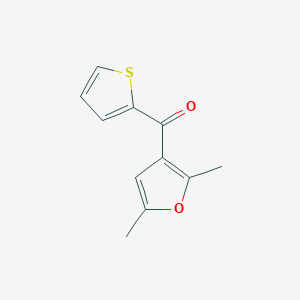
(1E)-1-(1-octyl-4-oxoimidazolidin-2-ylidene)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Octyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)-N’-phenylurea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Octyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)-N’-phenylurea typically involves the reaction of an appropriate imidazole derivative with a phenyl isocyanate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction may be catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(1-Octyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The phenylurea moiety can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the phenylurea moiety.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1-Octyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)-N’-phenylurea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Octyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)-N’-methylurea
- N-(1-Octyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)-N’-ethylurea
- N-(1-Octyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)-N’-propylurea
Uniqueness
N-(1-Octyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)-N’-phenylurea is unique due to the presence of both an octyl chain and a phenylurea moiety, which may impart distinct physical and chemical properties compared to its analogs
Properties
Molecular Formula |
C18H26N4O2 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(1E)-1-(1-octyl-4-oxoimidazolidin-2-ylidene)-3-phenylurea |
InChI |
InChI=1S/C18H26N4O2/c1-2-3-4-5-6-10-13-22-14-16(23)20-17(22)21-18(24)19-15-11-8-7-9-12-15/h7-9,11-12H,2-6,10,13-14H2,1H3,(H2,19,20,21,23,24) |
InChI Key |
ATLKKYPJVXBRBK-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCCN\1CC(=O)N/C1=N\C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCCN1CC(=O)NC1=NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




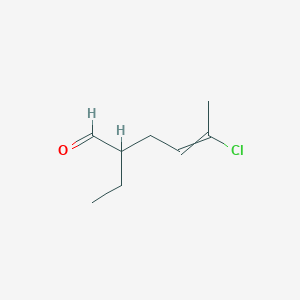
![7,8-Dihydro-5h-benzo[7]annulene-5,9(6h)-dione](/img/structure/B14627514.png)
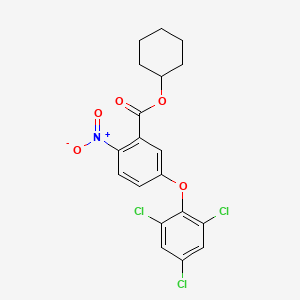
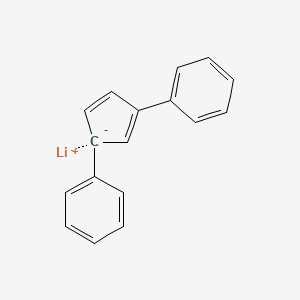

![Trimethoxy[(propylsulfanyl)methyl]silane](/img/structure/B14627530.png)
![2,2'-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole]](/img/structure/B14627533.png)
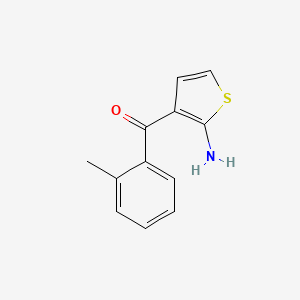
![2-Heptanone, 6-methyl-5-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14627543.png)

